(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a pyrrolidine ring linked via an ether bridge to a dimethylamino-substituted pyrazine moiety, with a methanone group connecting to an isochroman scaffold. The structural complexity arises from the integration of three distinct pharmacophoric units:
- Pyrazine core: A nitrogen-rich aromatic system, often associated with bioactivity in medicinal chemistry.
- Pyrrolidinyloxy linker: A flexible spacer that may influence conformational dynamics and binding affinity.
- Isochroman-1-yl methanone: A bicyclic benzopyran derivative, which contributes lipophilicity and structural rigidity.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(2)17-11-21-12-18(22-17)27-15-7-9-24(13-15)20(25)19-16-6-4-3-5-14(16)8-10-26-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGBWFBQPVAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3C4=CC=CC=C4CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
- Pyrazine moiety : Known for various biological activities.
- Isochroman backbone : Provides structural diversity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O |
| Molecular Weight | 351.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the dimethylamino group is believed to enhance the compound's affinity for these targets, potentially leading to significant pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer properties : Compounds with pyrrolidine and pyrazine moieties have shown inhibitory effects on cancer cell lines.
- Neuroprotective effects : The dimethylamino group has been associated with neuroactivity, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Anticancer Activity
- A study evaluated a series of compounds structurally related to this compound for their ability to inhibit proliferation in various cancer cell lines. Results indicated that modifications at the isochroman position significantly influenced cytotoxicity.
-
Neuroprotective Effects
- Research on similar dimethylamino-substituted pyrazines revealed enhanced neuroprotective effects in models of oxidative stress. The mechanism was linked to modulation of neurotransmitter levels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution patterns on the pyrrolidine ring can enhance selectivity towards specific receptors.
- The presence of the dimethylamino group correlates with increased solubility and bioavailability.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazine + Pyrrolidine | Anticancer |
| Compound B | Isochroman + Dimethylamino | Neuroprotective |
| Compound C | Benzofuran + Pyrazine | Antimicrobial |
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable pharmacokinetic properties due to its structural characteristics, which may lead to enhanced oral bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the evidence, focusing on structural motifs, synthetic pathways, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations :
Pyrazine vs. Pyridine Cores: The target compound’s pyrazine core (two adjacent nitrogen atoms) offers stronger electron-withdrawing effects compared to pyridine derivatives in . This may enhance binding to ATP pockets in kinases but reduce metabolic stability . Fluorinated pyridines (e.g., ) exhibit improved membrane permeability but lack the hydrogen-bonding diversity of dimethylamino-pyrazine .
Linker Flexibility :
- The pyrrolidinyloxy linker in the target compound provides greater rotational freedom than the rigid silyl-protected hydroxymethyl group in ’s nicotinaldehyde oxime. This flexibility could improve target engagement but increase entropic penalties during binding .
Isochroman vs. Polyheterocyclic Systems: Isochroman contributes a planar aromatic system, contrasting with the fused imidazo-pyrrolo-pyrazine in . The latter’s extended π-system may enhance intercalation with DNA or RNA, whereas isochroman’s methanone group could stabilize hydrophobic protein interactions .
Synthetic Complexity :
- The target compound’s synthesis likely involves Cu-catalyzed coupling (similar to ’s pyrazole-pyridine synthesis) , whereas ’s polyheterocycles require multi-step annulation, increasing production costs .
Research Findings and Limitations
- Pharmacokinetic Predictions: The dimethylamino group in the target compound may enhance aqueous solubility compared to tert-butyldimethylsilyl-protected analogs (), but the isochroman moiety could elevate logP values, posing challenges for blood-brain barrier penetration .
- Target Selectivity : Pyrazine derivatives in show affinity for bromodomains and kinases; however, the absence of a morpholine or piperidine ring (cf. ) may limit the target compound’s interaction with G-protein-coupled receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
